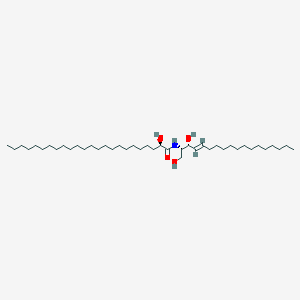
PRGL493
Overview
Description
PRGL493 is a chemical compound known for its role as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4). This enzyme is involved in the metabolism of arachidonic acid and steroidogenesis. This compound has shown significant potential in inhibiting the formation of arachidonoyl-CoA from arachidonic acid, thereby affecting the proliferation and migration of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRGL493 involves several steps, including the use of acetic anhydride and pyridine as solvents. The compound is fully characterized through nuclear magnetic resonance and mass spectroscopy . The preparation method includes dissolving the compound in solvents like chloroform and dimethyl sulfoxide (DMSO), with sonication and heating to 60°C recommended to enhance solubility .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available in various quantities for research purposes, indicating that it is synthesized and stored under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
PRGL493 undergoes several types of chemical reactions, including:
Inhibition Reactions: It inhibits the formation of arachidonoyl-CoA from arachidonic acid.
Reduction Reactions: It reduces the production of progesterone induced by 8-Br-cyclic AMP in MA-10 Leydig tumor cells.
Common Reagents and Conditions
Reagents: Acetic anhydride, pyridine, chloroform, dimethyl sulfoxide.
Conditions: Sonication, heating to 60°C, storage at low temperatures to maintain stability
Major Products Formed
The major products formed from the reactions involving this compound include reduced levels of arachidonoyl-CoA and progesterone, leading to inhibited tumor growth in certain cancer cells .
Scientific Research Applications
PRGL493 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It inhibits the proliferation and migration of cancer cells, particularly in breast and prostate cancer models
Steroidogenesis: It affects steroid synthesis in testis and adrenal cells, making it a valuable tool in studying steroidogenesis.
Drug Resistance: This compound sensitizes tumor cells to chemotherapeutic and hormonal treatments, providing insights into overcoming drug resistance in cancer therapy.
Mechanism of Action
PRGL493 exerts its effects by inhibiting long-chain acyl-CoA synthetase 4 (ACSL4). This inhibition prevents the formation of arachidonoyl-CoA from arachidonic acid, thereby affecting various signal transduction pathways involved in tumor growth and steroidogenesis. The compound blocks cell proliferation and tumor growth in both breast and prostate cellular and animal models .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also inhibit ACSL4 but have different molecular structures and mechanisms of action.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs inhibit arachidonic acid metabolism but target different enzymes.
Uniqueness of PRGL493
This compound is unique in its high selectivity and potency as an ACSL4 inhibitor. It has shown significant efficacy in reducing tumor growth and overcoming therapeutic resistance in cancer models, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGOBIYAPLFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)
![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)
 ketone](/img/structure/B3025702.png)


![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)




